molecular formula C20H25N5O3 B2795894 3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844653-48-1

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2795894
M. Wt: 383.452
InChI Key: FSOYMORWSGRNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Crystallography

Research on structurally similar compounds has focused on understanding their molecular and crystal structures. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed diverse molecular conformations and crystal structures, highlighting the importance of C-H...O hydrogen bonds, pi-pi stacking interactions, and N-H...O hydrogen bonds in forming centrosymmetric dimers, chains, and sheets within crystals (Trilleras et al., 2009). These structural analyses are crucial for the development of materials with specific physical properties and could inform the design of new compounds with tailored functionalities.

Synthetic Methods

Innovations in synthetic chemistry have enabled the creation of a variety of heterocyclic compounds. One novel method involves the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil, demonstrating the utility of o-hydroxybenzyl alcohols and various catalysts in producing compounds with potential antibacterial and antiallergic properties (Osyanin et al., 2014). Such synthetic advancements are essential for generating new compounds that could serve as leads for the development of therapeutic agents.

Potential Biological Activities

The search for new biologically active compounds is a primary driver of chemical research. Studies have identified purine and pyrimidine derivatives with significant bioactivity, such as new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment, which exhibit high affinity for serotonin and alpha receptors and show potential as antidepressant and anxiolytic agents (Jurczyk et al., 2004). Such findings underscore the therapeutic potential of compounds with complex heterocyclic structures and support ongoing research into their mechanisms of action and pharmacological profiles.

properties

IUPAC Name

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-13-6-5-7-15(10-13)24-11-14(2)12-25-16-17(21-19(24)25)22(3)20(27)23(18(16)26)8-9-28-4/h5-7,10,14H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOYMORWSGRNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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